molecular formula C10H11ClO3 B047537 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone CAS No. 117052-19-4

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Cat. No. B047537
Key on ui cas rn: 117052-19-4
M. Wt: 214.64 g/mol
InChI Key: QTLSOFLLVYVKAD-UHFFFAOYSA-N
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Patent
US08604021B2

Procedure details

1-(5-Chloro-2,3-dimethoxy-phenyl)-ethanol (204 g, 943 mmol) was dissolved in DCM (2.0 L) and PCC (was added to the reaction mixture in portions, over 2 hours. Over the first 1.5 hours the temperature increased from 17.2° C. to 30.7° C. while a total of 315 g PCC was added. Addition of the remaining PCC did not result in a temperature increase. The reaction mixture was tested by TLC 1 hour after the PCC addition was completed; full conversion was observed. After an additional 40 min, 2 L TBME was added and a 4° C. exotherm was observed. The dark slurry was poured into 0.2 kg celite, mixed, then filtered over an additional 0.2 kg celite. The tar-like material remained in the reaction flask. DCM/TBME solution was concentrated under reduced pressure. A coating of tar formed on the flask walls; a solid also formed. The solid was dissolved in 0.2 L DCM (the tar did not dissolve). The solution was mixed with 0.2 kg silica gel and the DCM was allowed to evaporate. The product pre-adsorbed on silica gel was placed on top of a silica gel plug (0.4 kg silica gel) and the organic material was eluted with TBME until no product was observed by TLC. The resulting yellow solution was concentrated to yield a yellow solid. This solid was re-dissolved in TBME and the solution was flushed through a 0.4 kg silica gel plug. The resulting solution was concentrated to yield 145.8 g dry solid (72% yield, 95% pure by HPLC).
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
315 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0.2 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([OH:10])[CH3:9])[CH:7]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl.CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C1)C(C)O)OC)OC
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Four
Name
Quantity
315 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Seven
Name
Quantity
0.2 L
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
did not result in a temperature
TEMPERATURE
Type
TEMPERATURE
Details
increase
CUSTOM
Type
CUSTOM
Details
was tested by TLC 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The dark slurry was poured into 0.2 kg celite
ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
filtered over an additional 0.2 kg celite
CONCENTRATION
Type
CONCENTRATION
Details
DCM/TBME solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A coating of tar formed on the flask walls
CUSTOM
Type
CUSTOM
Details
a solid also formed
DISSOLUTION
Type
DISSOLUTION
Details
did not dissolve)
ADDITION
Type
ADDITION
Details
The solution was mixed with 0.2 kg silica gel
CUSTOM
Type
CUSTOM
Details
to evaporate
WASH
Type
WASH
Details
the organic material was eluted with TBME until no product
CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow solution was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
the solution was flushed through a 0.4 kg silica gel plug
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
to yield 145.8 g
CUSTOM
Type
CUSTOM
Details
dry solid (72% yield, 95% pure by HPLC)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
ClC=1C=C(C(=C(C1)C(C)=O)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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